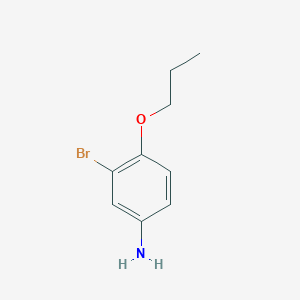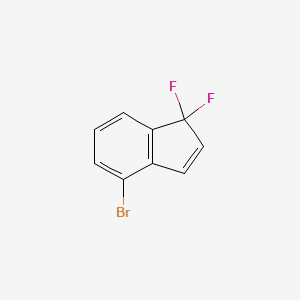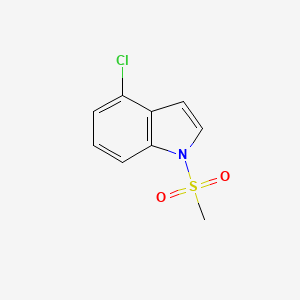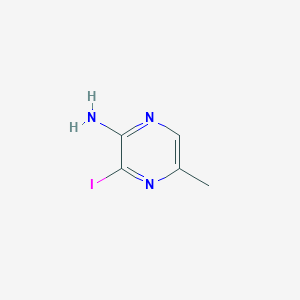
2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cloropiridin-2-il)etanamina dihidrocloruro es un compuesto químico con la fórmula molecular C7H10ClN2·2HCl. Es un derivado de la piridina, un compuesto orgánico aromático heterocíclico. Este compuesto se usa a menudo en la investigación científica y las aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-Cloropiridin-2-il)etanamina dihidrocloruro típicamente involucra la reacción de 5-cloropiridina con etilendiamina. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para aumentar la velocidad de reacción y el rendimiento. El producto se purifica luego y se convierte a su forma de sal dihidrocloruro.
Métodos de producción industrial
En entornos industriales, la producción de 2-(5-Cloropiridin-2-il)etanamina dihidrocloruro implica reactores químicos a gran escala donde los reactivos se mezclan y calientan bajo condiciones específicas. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento. El producto final se somete luego a rigurosas medidas de control de calidad para garantizar su pureza y consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-Cloropiridin-2-il)etanamina dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir para formar aminas.
Sustitución: El átomo de cloro en el anillo de piridina se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Formación de óxidos de piridina.
Reducción: Formación de derivados de etilendiamina.
Sustitución: Formación de varias piridinas sustituidas.
Aplicaciones Científicas De Investigación
2-(5-Cloropiridin-2-il)etanamina dihidrocloruro se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones incluyen:
Química: Utilizado como bloque de construcción en la síntesis de compuestos orgánicos más complejos.
Biología: Employed in the study of enzyme interactions and protein binding.
Medicina: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industria: Utilizado en la producción de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Cloropiridin-2-il)etanamina dihidrocloruro involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas y receptores, alterando su actividad y conduciendo a varios efectos bioquímicos. La capacidad del compuesto para sufrir reacciones de sustitución le permite modificar moléculas biológicas, influyendo en las vías y procesos celulares.
Comparación Con Compuestos Similares
2-(5-Cloropiridin-2-il)etanamina dihidrocloruro se puede comparar con otros compuestos similares como:
- (5-Cloropiridin-2-il)metanamina dihidrocloruro
- Etil 2-[(5-cloropiridin-2-il)amino]acetato clorhidrato
- Clorantraniliprole
Unicidad
La singularidad de 2-(5-Cloropiridin-2-il)etanamina dihidrocloruro radica en su patrón de sustitución específico en el anillo de piridina, que imparte reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H11Cl3N2 |
|---|---|
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
2-(5-chloropyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-2-7(3-4-9)10-5-6;;/h1-2,5H,3-4,9H2;2*1H |
Clave InChI |
LQFOOYFKJBQJCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)











